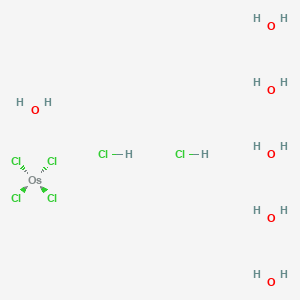
Ytterbium(III) hexafluoroacetylacetonate dihydrate, (99.9% Yb) (REO)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ytterbium(III) hexafluoroacetylacetonate dihydrate, (99.9% Yb) (REO) is an inorganic compound that consists of an atom of ytterbium (Yb) bound to six fluorine atoms and two acetylacetonate (CH3COCHCOCH3) ligands. It is a white, odorless, crystalline solid with a melting point of 120°C and a density of 2.6 g/cm3. Ytterbium(III) hexafluoroacetylacetonate dihydrate is an important reagent for the synthesis of various organic and inorganic compounds. It is also an important reagent for the preparation of ytterbium-containing complexes and materials.
Mechanism of Action
Ytterbium(III) hexafluoroacetylacetonate dihydrate acts as a Lewis acid, which means it can accept electrons from other molecules. This allows it to form complexes with other molecules, such as organic and inorganic compounds. The complexes formed by Ytterbium(III) hexafluoroacetylacetonate dihydrate can then be used for various scientific research applications.
Biochemical and Physiological Effects
Ytterbium(III) hexafluoroacetylacetonate dihydrate has no known biochemical or physiological effects.
Advantages and Limitations for Lab Experiments
Ytterbium(III) hexafluoroacetylacetonate dihydrate has several advantages for lab experiments. It is easy to synthesize and is relatively stable in aqueous solution. It can also be used for the synthesis of a variety of organic and inorganic compounds. The main limitation of Ytterbium(III) hexafluoroacetylacetonate dihydrate is that it is toxic and should be handled with care.
Future Directions
There are several potential future directions for research involving Ytterbium(III) hexafluoroacetylacetonate dihydrate. One potential direction is to explore its use as a catalyst for the synthesis of complex organic molecules. Another potential direction is to explore its use in the synthesis of materials for use in photovoltaic cells and other energy-related applications. Additionally, further research could be done to explore its potential use as a reagent for the preparation of pharmaceuticals. Finally, research could also be done to explore its potential use in the synthesis of ytterbium-containing materials for use in medical imaging and other applications.
Synthesis Methods
Ytterbium(III) hexafluoroacetylacetonate dihydrate can be synthesized by reacting ytterbium(III) chloride and hexafluoroacetylacetonate in aqueous solution. The reaction is carried out at a temperature of 70-80°C for several hours. The resulting product is then filtered, washed with water, and recrystallized from methanol to give the desired compound.
Scientific Research Applications
Ytterbium(III) hexafluoroacetylacetonate dihydrate is used in a variety of scientific research applications. It is used as a catalyst for the synthesis of organic and inorganic compounds. It is also used as a reagent for the preparation of various complexes and materials. In addition, it can be used for the synthesis of ytterbium-containing compounds and materials.
properties
IUPAC Name |
(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;ytterbium;dihydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H2F6O2.2H2O.Yb/c3*6-4(7,8)2(12)1-3(13)5(9,10)11;;;/h3*1,12H;2*1H2;/b3*2-1-;;; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGWWHEDMKKKXIR-OHYMPEQPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.O.O.[Yb] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.O.O.[Yb] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F18O8Yb |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
833.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;ytterbium;dihydrate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-(pyridin-4-yl)benzo[d]thiazole-5-carboxylate, 98%](/img/structure/B6298338.png)



![Ethyl 4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine-2-carboxylate hydrochloride; 95%](/img/structure/B6298362.png)
![5-t-Butyl 2-ethyl 6,7-dihydrothiazolo[4,5-c]pyridine-2,5(4H)-dicarboxylate](/img/structure/B6298367.png)







